5-Methoxy-2-methyl-2H-indazole-3-carbonitrile
Description
Properties
CAS No. |
918946-36-8 |
|---|---|
Molecular Formula |
C10H9N3O |
Molecular Weight |
187.20 g/mol |
IUPAC Name |
5-methoxy-2-methylindazole-3-carbonitrile |
InChI |
InChI=1S/C10H9N3O/c1-13-10(6-11)8-5-7(14-2)3-4-9(8)12-13/h3-5H,1-2H3 |
InChI Key |
MMZUVYJAYGCXKH-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C2C=C(C=CC2=N1)OC)C#N |
Origin of Product |
United States |
Preparation Methods
Construction of the Indazole Core
The indazole nucleus is typically synthesized via cyclization of appropriate hydrazine derivatives with carbonyl compounds or through transition metal-catalyzed cyclizations. Common strategies include:
- Phenylhydrazine condensation with aldehydes or ketones to form hydrazones, followed by cyclization under acidic or basic conditions.
- Diazonium salt formation and intramolecular cyclization , although newer methods avoid hazardous diazonium intermediates for safety and scalability.
A notable patent (WO2011086031A1) describes a diazonium-free, scalable route to indazole-3-carboxylic acid intermediates starting from phenylhydrazine and benzaldehyde derivatives, involving hydrazone formation, oxalyl chloride treatment, and Friedel-Crafts type cyclization, followed by hydrolysis and rearrangement to yield the indazole acid in crystalline forms (Form A and B) with high purity and yield (~76-95%).
Introduction of the 3-Carbonitrile Group
The nitrile function at position 3 can be introduced via:
- Malononitrile condensation with indazole precursors, enabling formation of 3-carbonitrile derivatives.
- Alkylation of 5-cyano indazoles using phase-transfer catalysts such as imidazolium salts (e.g., (Bmim)BF4) to afford regioselective N^1- and N^2-alkylated 5-cyano indazoles, which can be further transformed into aminomethyl or carbaldehyde derivatives.
Installation of Methoxy and Methyl Substituents
- The 5-methoxy group is typically introduced via electrophilic aromatic substitution on appropriately substituted precursors or by starting from methoxy-substituted phenylhydrazines.
- The 2-methyl group is introduced either by methylation of the indazole nitrogen or by using methyl-substituted starting materials.
Detailed Synthetic Route for this compound
A plausible synthetic sequence based on literature and patent data is as follows:
| Step | Reaction | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Formation of 5-methoxy-2-methylphenylhydrazine | Starting from 5-methoxyaniline, nitration, reduction, and methylation steps | Ensures methoxy and methyl substitution on phenylhydrazine |
| 2 | Condensation with aldehyde (e.g., formaldehyde or substituted benzaldehyde) | Acidic or neutral conditions, room temperature | Forms hydrazone intermediate |
| 3 | Cyclization to indazole ring | Heating under acidic/basic catalysis or using oxalyl chloride and AlCl3 (Friedel-Crafts) | Forms 2H-indazole core with 5-methoxy and 2-methyl groups |
| 4 | Introduction of nitrile group at position 3 | Condensation with malononitrile or cyanation reactions | Yields 3-carbonitrile substituted indazole |
| 5 | Purification | Column chromatography or recrystallization | Achieves >95% purity |
This route is supported by the patent WO2011086031A1 for the acid intermediate and by alkylation methods described in the 2012 Wiley publication for cyano-indazoles.
Reaction Conditions and Optimization
- Solvents: Dichloromethane, dimethylformamide (DMF), and ethanol are commonly used.
- Temperature: Reactions typically proceed at room temperature to moderate heating (25–80°C).
- Catalysts/Bases: Triethylamine or diisopropylethylamine are used as bases; Lewis acids like AlCl3 facilitate cyclization.
- Purification: Silica gel column chromatography with ethyl acetate/petroleum ether gradients is standard.
Summary Table of Key Preparation Parameters
| Parameter | Details |
|---|---|
| Starting Materials | 5-Methoxyaniline derivatives, malononitrile, aldehydes |
| Key Intermediates | 5-Methoxy-2-methylphenylhydrazine, hydrazones, indazole-3-carboxylic acid |
| Reaction Types | Condensation, cyclization, alkylation, cyanation |
| Catalysts/Bases | AlCl3, Et3N, DIPEA |
| Solvents | DCM, DMF, EtOH |
| Purification | Column chromatography, recrystallization |
| Yields | 70–95% for key steps |
| Analytical Monitoring | TLC, LCMS, NMR spectroscopy |
Research Findings and Notes
- The diazonium-free synthetic route for indazole-3-carboxylic acid intermediates is safer and scalable for industrial synthesis.
- Alkylation of 5-cyano indazoles in ionic liquids offers regioselectivity and mild conditions.
- Methoxy and methyl substitutions improve metabolic stability and receptor binding in biological applications.
- Purity and structural confirmation rely on NMR (1H, 13C), HRMS, and chromatographic techniques.
- Optimization focuses on stoichiometry control, reaction time, and solvent choice to maximize yield and minimize byproducts.
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-2-methyl-2H-indazole-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
Synthesis and Characterization
The synthesis of 5-Methoxy-2-methyl-2H-indazole-3-carbonitrile typically involves a multi-step process, beginning with the reaction of 5-methoxy-1H-indazole with various reagents to introduce the carbonitrile functional group. For example, one method describes the reaction of 5-methoxy-2-methyl-2H-indazole with sodium hydroxide and methanol, followed by purification techniques such as flash chromatography to yield the desired compound .
Anticancer Properties
Research has demonstrated that indazole derivatives, including this compound, exhibit potent anticancer activities. For instance, compounds with similar structures have been evaluated for their efficacy against various cancer cell lines. A study highlighted that indazole derivatives could inhibit cell proliferation in lung and breast cancer models, indicating their potential as therapeutic agents .
Table 1: Anticancer Activity of Indazole Derivatives
| Compound Name | Cancer Type | IC50 (nM) | Reference |
|---|---|---|---|
| This compound | Non-small cell lung cancer | <100 | |
| Indazole derivative X | Breast adenocarcinoma | <50 | |
| Indazole derivative Y | Colorectal cancer | <75 |
Antiprotozoal Activity
In addition to anticancer properties, this compound has shown promise in antiprotozoal activity. A series of related compounds were tested against protozoan pathogens such as Giardia intestinalis and Entamoeba histolytica, demonstrating effectiveness superior to traditional treatments like metronidazole .
Table 2: Antiprotozoal Activity Comparison
| Compound Name | Pathogen | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | Giardia intestinalis | <1 | |
| Metronidazole | Giardia intestinalis | 12 |
In Vivo Studies
In vivo studies conducted on animal models have demonstrated the efficacy of similar indazole derivatives in reducing tumor size and improving survival rates in mice with induced tumors. For instance, a study reported a significant reduction in tumor volume when treated with an indazole derivative compared to control groups .
Mechanism of Action
The mechanism of action of 5-Methoxy-2-methyl-2H-indazole-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting or activating their functions. The pathways involved may include signal transduction, gene expression, and metabolic processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways.
Comparison with Similar Compounds
6-Methoxy-1H-indazole-3-carbonitrile (CAS: 691900-59-1)
- Molecular Formula : C₉H₇N₃O (identical to the target compound).
- Key Differences: The methoxy group is at the 6-position instead of the 5-position, altering electronic distribution and steric effects. No direct melting point or spectral data are provided, but positional isomerism likely impacts solubility and reactivity .
3-Methyl-1H-indazole-5-carbonitrile (CAS: 267875-55-8)
- Molecular Formula : C₉H₇N₃.
- Key Differences: Lacks the methoxy group but retains the nitrile and methyl groups at the 3- and 5-positions, respectively.
Indole-based Carbonitriles
5-Methyl-3-phenyl-1H-indole-2-carbonitrile
- Molecular Formula : C₁₆H₁₂N₂.
- Physical Data : Melting point 168°C; IR bands at 3320 cm⁻¹ (NH) and 2189 cm⁻¹ (CN); NMR signals for methyl (δ 1.81) and aromatic protons (δ 6.87–7.33) .
- Key Differences: The indole core (vs. The phenyl group at the 3-position increases steric bulk and π-π stacking capability.
Benzimidazole Derivatives
5-Methyl-1H-benzimidazole-2-carbonitrile 3-oxide (CAS: 118807-84-4)
- Molecular Formula : C₉H₇N₃O.
- Key Differences : The benzimidazole ring system incorporates an additional fused benzene ring and an N-oxide group, enhancing polarity and metabolic stability compared to indazole derivatives .
Data Table: Structural and Functional Comparison
Research Findings and Implications
Substituent Effects: Methoxy groups enhance solubility in polar solvents (e.g., ethanol, methanol) but reduce thermal stability compared to methyl or phenyl substituents . Nitrile groups contribute to strong dipole interactions, favoring crystallization and solid-state stability .
Heterocyclic Core Differences :
- Indazoles exhibit higher metabolic stability than indoles due to the additional nitrogen atom, which resists oxidative degradation .
- Benzimidazole derivatives show broader biological activity (e.g., antimicrobial, kinase inhibition) owing to their fused aromatic system and N-oxide functionality .
Synthetic Accessibility :
- The target compound’s synthesis requires precise control of reaction conditions (e.g., reflux time, pH adjustment) to avoid byproducts like de-methylated or oxidized analogs .
Biological Activity
5-Methoxy-2-methyl-2H-indazole-3-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, synthesis, and potential therapeutic applications, supported by relevant case studies and research findings.
Chemical Structure and Synthesis
This compound belongs to the indazole family, characterized by a five-membered ring containing nitrogen atoms. The compound can be synthesized through various methods, including cyclization reactions involving substituted hydrazines and carbonyl compounds.
Synthetic Route Example:
- Formation of Indazole Core: Utilize Fischer indole synthesis by reacting phenylhydrazine with a suitable ketone.
- Introduction of Methoxy and Methyl Groups: Employ methylation and methoxylation reactions to introduce the respective substituents.
- Carbonitrile Formation: Convert the corresponding carboxylic acid derivative into the nitrile form using dehydration methods.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its ability to inhibit tumor cell proliferation across various cancer cell lines.
The compound's mechanism of action appears to involve the induction of apoptosis and cell cycle arrest in the G2/M phase, as evidenced by flow cytometry analyses.
Antiviral Activity
In addition to its anticancer properties, this compound has shown promising antiviral activity. Studies have reported that it inhibits viral replication in vitro, particularly against RNA viruses.
The antiviral mechanism may involve interference with viral entry or replication processes, but further research is required to elucidate the exact pathways involved.
Neuroprotective Effects
Emerging studies suggest that this compound may possess neuroprotective properties, potentially beneficial in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Case Study:
A study evaluated the compound's effects on neuronal cell lines exposed to oxidative stress. The results indicated a significant reduction in cell death and oxidative damage markers compared to untreated controls, suggesting its potential as a neuroprotective agent.
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural components. Modifications at different positions on the indazole ring can enhance or diminish its activity:
- Methoxy Group: Enhances lipophilicity and receptor binding affinity.
- Methyl Substituent: Affects steric hindrance and electronic properties, influencing overall activity.
- Carbonitrile Functionality: Contributes to increased reactivity and interaction with biological targets.
Q & A
Q. What are the established synthetic pathways for 5-Methoxy-2-methyl-2H-indazole-3-carbonitrile, and how do reaction conditions influence yield?
Answer: The synthesis typically involves cyclization and functionalization of indazole precursors. For example:
- Cyano group introduction : Reacting 3-formylindazole derivatives with cyanation agents (e.g., NH₄SCN/CuCN) under acidic conditions.
- Methoxy and methyl group incorporation : Methoxy groups may be introduced via nucleophilic substitution, while methyl groups are added through alkylation using methyl iodide or diazomethane .
- Key conditions : Refluxing in acetic acid with sodium acetate as a base (as in ) can yield crystalline products. Reaction time (3–5 hours) and stoichiometric ratios (e.g., 1.1 equiv of formyl precursors) are critical for optimal yields .
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
Answer:
- NMR : ¹H/¹³C NMR identifies methoxy (-OCH₃, δ ~3.8–4.0 ppm) and methyl (-CH₃, δ ~2.5 ppm) groups. The cyano (-CN) carbon appears at ~115–120 ppm in ¹³C NMR.
- HPLC-MS : Validates purity (>98% by HPLC) and molecular ion peaks (e.g., [M+H]⁺ for C₁₁H₁₀N₃O) .
- IR : Confirms cyano stretching (~2200 cm⁻¹) and methoxy C-O bonds (~1250 cm⁻¹) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data for this compound derivatives?
Answer:
- By-product analysis : Use LC-MS to identify impurities (e.g., de-methylated or hydrolyzed products). highlights structural analogs like 6-fluoro-1H-indazole-3-carbonitrile, where purity challenges arise from halogen substituent reactivity .
- Computational validation : Compare experimental NMR shifts with density functional theory (DFT)-predicted values to confirm regiochemistry.
- Crystallography : Single-crystal X-ray diffraction resolves ambiguities in substituent positioning, especially for isomers .
Q. What strategies optimize the regioselectivity of methyl and methoxy groups during indazole functionalization?
Answer:
- Directing groups : Use protecting groups (e.g., Boc for NH) to steer electrophilic substitution. employs sodium acetate to modulate acidity during condensation .
- Catalytic systems : Transition metals (e.g., Pd/Cu) enhance selectivity in cross-coupling reactions. For example, methoxy groups can act as ortho-directors in palladium-catalyzed cyanation .
- Solvent effects : Polar aprotic solvents (DMF, DMSO) favor nucleophilic substitution for methoxy introduction, while non-polar solvents improve methyl group stability .
Q. How do electronic effects of the cyano group influence the reactivity of this compound in further derivatization?
Answer:
- Electrophilic substitution : The electron-withdrawing cyano group deactivates the indazole ring, directing reactions to electron-rich positions (e.g., para to methoxy).
- Nucleophilic attack : The cyano group can undergo hydrolysis to amides (-CONH₂) under acidic/basic conditions, requiring anhydrous environments for stability .
- Cross-coupling : Suzuki-Miyaura reactions require careful selection of boronic acids and catalysts (e.g., Pd(PPh₃)₄) to overcome cyano-induced deactivation .
Methodological Challenges and Solutions
Q. What are common pitfalls in scaling up the synthesis of this compound, and how are they mitigated?
Answer:
- Exothermic reactions : Use controlled addition of reagents (e.g., slow cyanation agent addition) and cooling to prevent runaway reactions.
- Purification : Column chromatography with silica gel (eluent: EtOAc/hexane) resolves co-eluting by-products. recommends recrystallization from DMF/acetic acid mixtures for high-purity solids .
- Yield drops at scale : Optimize stirring efficiency and solvent volume to maintain reagent concentration gradients .
Q. How can computational tools predict the biological activity of this compound analogs?
Answer:
- QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with activity data from indazole-based kinase inhibitors.
- Docking studies : Use crystal structures of target proteins (e.g., PARP-1) to assess binding affinity of cyano-substituted indazoles .
- ADMET prediction : Software like Schrödinger’s QikProp evaluates pharmacokinetic properties (e.g., CYP450 inhibition risk) .
Data Contradiction Analysis
Q. How should researchers interpret conflicting solubility data for this compound in different solvents?
Answer:
- Solvent polarity : The compound is sparingly soluble in water but dissolves in DMSO or DMF (polar aprotic solvents). Conflicting reports may arise from impurities or hydration states.
- Temperature dependence : Solubility in ethanol increases with temperature (e.g., 20 mg/mL at 60°C vs. 5 mg/mL at 25°C) .
- Standardization : Use USP-grade solvents and controlled equilibration times (24 hours) for reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
